molecular formula C23H20N2O4 B4826802 1-(FURAN-2-CARBONYL)-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE

1-(FURAN-2-CARBONYL)-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE

Cat. No.: B4826802
M. Wt: 388.4 g/mol
InChI Key: WQEJWVAHJNEUHH-UHFFFAOYSA-N
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Description

1-(FURAN-2-CARBONYL)-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE is a complex organic compound that features both furan and xanthene moieties attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(FURAN-2-CARBONYL)-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE typically involves the following steps:

    Formation of Furan-2-Carbonyl Chloride: Furan-2-carboxylic acid is reacted with thionyl chloride to form furan-2-carbonyl chloride.

    Formation of 9H-Xanthene-9-Carbonyl Chloride: 9H-xanthene-9-carboxylic acid is similarly reacted with thionyl chloride to form 9H-xanthene-9-carbonyl chloride.

    Coupling Reaction: The two acyl chlorides are then reacted with piperazine under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(FURAN-2-CARBONYL)-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    1-(FURAN-2-CARBONYL)-4-(9H-CARBAZOL-9-CARBONYL)PIPERAZINE: Similar structure but with a carbazole moiety instead of xanthene.

    1-(THIOPHEN-2-CARBONYL)-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE: Similar structure but with a thiophene moiety instead of furan.

Uniqueness

1-(FURAN-2-CARBONYL)-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE is unique due to the combination of furan and xanthene moieties, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(20-10-5-15-28-20)24-11-13-25(14-12-24)23(27)21-16-6-1-3-8-18(16)29-19-9-4-2-7-17(19)21/h1-10,15,21H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEJWVAHJNEUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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